Product packaging for Sodium acetyltryptophanate(Cat. No.:CAS No. 62307-74-8)

Sodium acetyltryptophanate

Cat. No.: B1629270
CAS No.: 62307-74-8
M. Wt: 268.24 g/mol
InChI Key: UQSHZBSQKMVQBS-UHFFFAOYSA-M
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Description

Contextualizing Sodium Acetyltryptophanate within Biomedical and Pharmaceutical Sciences

In the realm of biomedical and pharmaceutical sciences, this compound is classified as a protein stabilizer. ontosight.ai Proteins, particularly those used for therapeutic purposes, are susceptible to various stresses such as heat and oxidation, which can lead to denaturation and aggregation. scispace.comnih.gov this compound is added to pharmaceutical formulations of proteins like human serum albumin to counteract these destabilizing forces. oatext.commathewsopenaccess.com

Its function is multifaceted, offering protection against both thermal and oxidative stress. nih.gov During pasteurization, a heat treatment process used to inactivate viruses in biological preparations, this compound helps to prevent the irreversible denaturation of proteins. scispace.comresearchgate.net Furthermore, it acts as an antioxidant, scavenging reactive oxygen species that can damage the protein structure. nih.gov The sodium salt form of N-acetyltryptophan enhances its solubility in aqueous solutions, a critical property for its application in liquid pharmaceutical formulations. ontosight.ai It is often used in conjunction with another stabilizer, sodium caprylate, to provide comprehensive protection for the protein. oatext.commims.com

Historical Development and Significance in Protein Formulation

The use of stabilizers in human albumin solutions dates back to the need to prevent protein denaturation during the essential step of pasteurization (heating at 60°C for 10 hours) for viral inactivation. scispace.com While early methods explored various substances, this compound, in combination with sodium caprylate, emerged as a highly effective solution. scispace.comgoogle.com Pharmacopoeias, such as the U.S. Pharmacopoeia, have codified its use, specifying concentrations for ensuring product stability under the stringent conditions of heat stress. google.com

The significance of this compound in protein formulation lies in its ability to maintain the therapeutic efficacy and safety of albumin products. oatext.com Unstabilized albumin will form visible clots during pasteurization, rendering it unusable. scispace.com The addition of this compound minimizes the formation of protein polymers and aggregates, thus preserving the monomeric and functional form of the albumin. scispace.com This has been a critical factor in the long-standing safety and efficacy record of biopharmaceuticals like human albumin. scispace.com

Current Research Paradigms and Unaddressed Questions in this compound Studies

Current research continues to explore the precise mechanisms by which this compound stabilizes proteins. While it is understood to protect against oxidation and thermal stress, the exact nature of its binding interactions with proteins like albumin is not fully elucidated. scispace.com The acetyl group is thought to provide steric hindrance that prevents dimerization, but further investigation is needed to fully understand these molecular interactions.

A key area of ongoing investigation is the optimization of stabilizer combinations and concentrations. Studies continue to evaluate the synergistic effects of this compound and sodium caprylate to achieve maximum protein stability. scispace.com For instance, research has examined the impact of varying concentrations of these stabilizers on the formation of protein polymers during heat treatment. scispace.com

Furthermore, the scientific community is exploring potential alternatives and improvements. For example, N-acetyl-methioninate has been suggested as a potentially superior stabilizer to N-acetyl-l-tryptophanate for scavenging reactive oxygen species and protecting against oxidation. researchgate.net

Unaddressed questions that remain a focus of current research include:

What are the precise binding sites of this compound on human serum albumin and other proteins?

What is the detailed conformational impact of this compound binding on protein structure and flexibility?

Are there more effective or targeted stabilizers that could replace or augment the function of this compound in specific protein formulations?

Advanced analytical techniques such as differential scanning calorimetry (DSC) are employed to analyze the thermal transitions of proteins and compare their stability in the presence and absence of stabilizers, providing deeper insights into these questions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13N2NaO3 B1629270 Sodium acetyltryptophanate CAS No. 62307-74-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-acetamido-3-(1H-indol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3.Na/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11;/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSHZBSQKMVQBS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N2NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60977865
Record name Sodium N-[1-carboxy-2-(1H-indol-3-yl)ethyl]ethanimidate
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Molecular Weight

268.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62307-74-8
Record name Sodium acetyltryptophanate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium N-[1-carboxy-2-(1H-indol-3-yl)ethyl]ethanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60977865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium N-acetyl-DL-tryptophanate
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Record name N-ACETYL-DL-TRYPTOPHAN SODIUM
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Mechanistic Investigations of Sodium Acetyltryptophanate S Stabilizing Action

Molecular Mechanisms of Oxidative Protection

Sodium acetyltryptophanate provides protection against oxidative damage through several molecular interactions. It functions as an antioxidant, directly intervening in oxidative processes that can compromise protein structure and function.

Role as a Reactive Oxygen Species Scavenger

A key mechanism of this compound's protective action is its ability to function as a scavenger of reactive oxygen species (ROS). ROS, such as hydroxyl radicals and hydrogen peroxide, are highly reactive molecules that can cause oxidative damage to proteins. nih.govfrontiersin.org this compound, due to its indole (B1671886) ring structure derived from tryptophan, exhibits antioxidant activity that is crucial in mitigating oxidative stress. researchgate.net By scavenging these reactive species, it prevents them from attacking and modifying amino acid residues within the protein, thus preserving the protein's native structure and function. researchgate.net This antioxidant property is a primary reason for its inclusion in biopharmaceutical formulations to protect against oxidative damage during processing and storage. google.comuni-muenchen.de

Protective Effects on Specific Amino Acid Residues (e.g., Cysteine-34 of Human Serum Albumin)

This compound has been shown to have a significant protective effect on specific, oxidation-prone amino acid residues, most notably the free sulfhydryl group of Cysteine-34 (Cys-34) in Human Serum Albumin (HSA). uni-muenchen.deresearchgate.netresearchgate.net This single free cysteine residue is particularly susceptible to oxidation, which can lead to protein dimerization and aggregation. google.comgoogle.com Research indicates that N-acetyl-L-tryptophanate has a substantial protective effect on this sulfhydryl group, thereby diminishing the oxidation of HSA. researchgate.netresearchgate.net This targeted protection is crucial for maintaining the monomeric state and structural integrity of albumin. researchgate.net

Inhibition of Oxidative Degradation Pathways

This compound inhibits oxidative degradation pathways by acting as a sacrificial target. nih.govresearchgate.net In the presence of oxidative stress, NAT is preferentially oxidized, thus preventing the degradation of the protein it is intended to stabilize. researchgate.netresearchgate.net The fate of NAT in these formulations has been studied, and its own degradation is a direct indicator of its protective function. researchgate.netnih.gov

Research has identified specific degradation products of N-acetyltryptophan in concentrated albumin solutions, demonstrating that it is consumed over time to ensure the stability of the therapeutic protein. researchgate.netnih.gov Two such identified degradants are:

1-acetyl-3a-hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid researchgate.netnih.gov

1-acetyl-3a,8a-dihydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid researchgate.netnih.gov

The formation of these products confirms that this compound actively participates in redox reactions, thereby inhibiting the pathways that would otherwise lead to the oxidative degradation of the protein. nih.gov

Biophysical Mechanisms of Thermal Stabilization

In addition to its antioxidant properties, this compound confers significant thermal stability to proteins, a critical function during heat-based viral inactivation processes like pasteurization. scispace.com

Prevention of Heat-Induced Protein Denaturation

This compound is effective in preventing the heat-induced denaturation of proteins such as HSA. nih.gov Pasteurization, a process that involves heating albumin solutions to 60°C for 10 hours, would typically cause significant protein denaturation and aggregation. uni-muenchen.descispace.com this compound, often used in combination with sodium caprylate, enhances the thermal stability of albumin, allowing it to withstand these harsh conditions. nih.gov

Studies using differential scanning calorimetry have shown that stabilizers like this compound increase the denaturation temperature of albumin. researchgate.netnih.gov For instance, one study demonstrated that 5 mM of acetyltryptophanate could increase the melting temperature of bovine serum albumin by 12°C. nih.gov This stabilization prevents the unfolding of the protein's tertiary structure that heat stress would otherwise induce. nih.gov

The effectiveness of thermal stabilization is dependent on the concentration of the stabilizer. Research has established an order of effectiveness for stabilizing 5% human albumin solutions at 60°C, as detailed in the table below. nih.gov

Table 1: Comparative Effectiveness of Stabilizers on Human Albumin Thermal Stability

Stabilizer Combination Relative Effectiveness
4 mM Sodium Caprylate + 4 mM this compound Most Effective
4 mM Sodium Caprylate ~ Most Effective
8 mM this compound < Most Effective
2 mM Sodium Caprylate < 8 mM AT
4 mM this compound ≤ 2 mM CA

Data sourced from Yu and Finlayson (1984). nih.gov

Mitigation of Irreversible Protein Aggregation

A direct consequence of preventing heat-induced denaturation is the mitigation of irreversible protein aggregation. scispace.com When proteins unfold, their hydrophobic regions can become exposed, leading to intermolecular interactions and the formation of large, insoluble aggregates. researchgate.net In the absence of stabilizers, albumin solutions will form a visible clot upon heating. scispace.com

This compound significantly reduces the formation of albumin polymers during pasteurization. scispace.comnih.gov High-performance liquid chromatography (HPLC) has been used to quantify the formation of dimers and polymers in albumin solutions after heat treatment. scispace.com Studies show that while unstabilized albumin aggregates rapidly, the presence of this compound maintains a high percentage of the protein in its monomeric form. scispace.com

The table below presents findings from a study on 20% albumin solutions pasteurized at 60°C for 10 hours, showing the effect of different stabilizer concentrations on protein aggregation. scispace.com

Table 2: Effect of this compound (AT) and Sodium Caprylate (CA) on Albumin Aggregation During Pasteurization

Stabilizer Concentration (mol/L) Polymer (%) Dimer (%) Monomer (%)
0.020 CA 2.50 0.70 96.80
0.020 AT 3.31 0.81 95.88
0.015 CA + 0.015 AT 2.58 0.65 96.77
0.020 CA + 0.010 AT 2.97 0.78 96.24
0.010 CA + 0.020 AT 2.63 0.65 96.72

Data sourced from Hosseini et al. (2002). scispace.com

Influence on Protein Melting Temperature and Thermal Transitions

This compound (NAT) enhances the thermal stability of proteins by increasing their melting temperature (Tm), the point at which the protein denatures due to heat. This stabilizing action is crucial during processes like pasteurization of human albumin solutions, which involves heating at 60°C for extended periods to inactivate viruses. mdpi.com The binding of stabilizers like NAT can increase a protein's stability against heat stress by raising its melting temperature. pasteur.ac.ir

Studies using differential scanning calorimetry (DSC) and far-UV circular dichroism have quantified this effect. For instance, N-acetyltryptophan (AT) has been shown to increase the unfolding temperatures of both human and bovine serum albumins. jsb.gr.jp One study observed that a 3 mM concentration of AT increased the melting temperature of human serum albumin (HSA) and bovine serum albumin (BSA) by approximately 15°C to 16°C. jsb.gr.jp Another investigation found that 5 mM of acetyltryptophanate raised the melting temperature of BSA by 12°C. This demonstrates a direct correlation between the presence of the stabilizer and the protein's resistance to thermal denaturation, as the binding of NAT to the native protein structure leads to this stabilization. jsb.gr.jp

Interactive Data Table: Effect of Acetyltryptophanate on Protein Melting Temperature (Tm)

Protein Additive Concentration Change in Melting Temperature (ΔTm) Source
Bovine Serum Albumin (BSA) 5 mM +12°C scispace.com
Human Serum Albumin (HSA) 3 mM +15-16°C jsb.gr.jp
Bovine Serum Albumin (BSA) 3 mM +15-16°C jsb.gr.jp

Characterization of Binding Interactions with Target Proteins

The stabilizing effect of this compound is a direct result of its binding to specific sites on target proteins, most notably human serum albumin.

Identification of Primary and Secondary Binding Sites (e.g., Sudlow Site II on Human Serum Albumin)

Human serum albumin, a heart-shaped protein composed of three homologous domains (I, II, and III), has two principal drug-binding regions known as Sudlow site I and Sudlow site II. plos.org Sudlow site I is located in subdomain IIA, while Sudlow site II is found in subdomain IIIA. plos.org Research has identified that N-acetyltryptophanate binds to Sudlow site II on HSA. researchgate.net It is known to compete with sodium caprylate, another common stabilizer, for a shared high-affinity binding site. nih.gov While Sudlow site II is considered the primary binding location, it is also recognized that stabilizers like NAT can have other binding sites on the protein with weaker binding constants.

Quantitative Analysis of Binding Affinities and Dissociation Constants

The interaction between this compound and HSA has been quantified through the determination of binding and dissociation constants. The association constant (Kₐ), which measures the affinity of the binding, has been reported to be in the range of 4–5 × 10⁴ M⁻¹ for the tryptophanate ion with HSA. nih.gov Another study specifies the association constant for N-acetyl-l-tryptophan at site II as 9.1 × 10⁴ M⁻¹. researchgate.net The dissociation constant (Kₑ), which reflects the tendency of the complex to separate, is the reciprocal of the association constant (Kₑ = 1/Kₐ). A lower Kₑ value indicates a higher binding affinity. These quantitative measures are essential for understanding the strength of the stabilizing interaction.

Interactive Data Table: Binding Constants of N-Acetyltryptophanate with Human Serum Albumin

Parameter Value Calculated Dissociation Constant (Kₑ) Source
Association Constant (Kₐ) 4–5 × 10⁴ M⁻¹ 2.0 × 10⁻⁵ to 2.5 × 10⁻⁵ M nih.gov
Association Constant (Kₐ) 9.1 × 10⁴ M⁻¹ ~1.1 × 10⁻⁵ M researchgate.net

Structural Basis of Binding Interactions and Conformational Changes

The binding of this compound to HSA is governed by non-covalent interactions. The chemical structure of NAT, particularly its deprotonated carboxylate group, facilitates stronger ionic interactions compared to the neutral carboxylic acid of its parent compound, N-acetyltryptophan. The interaction involves the binding of the stabilizer to the native form of the protein, which modifies the kinetics of denaturation and decreases the rate of protein unfolding. nih.gov

Spectroscopic techniques such as circular dichroism (CD) are used to monitor conformational changes in proteins upon ligand binding. jst.go.jp Studies on pharmaceutical-grade HSA, which is stabilized with N-acetyltryptophanate and sodium caprylate, show that the protein maintains a typical α-helix structure. jst.go.jp The binding of NAT preferentially stabilizes the native conformation of the protein, thereby preventing aggregation and maintaining its structural integrity during thermal stress. jsb.gr.jp This stabilization is achieved without causing significant alterations to the protein's secondary structure, as evidenced by far-UV CD analysis showing that heating in the presence of stabilizers did not change the spectra. nih.gov

Comparative Research of Sodium Acetyltryptophanate with Co Stabilizers

Synergistic and Complementary Stabilization with Sodium Caprylate (Octanoate)

The combination of sodium acetyltryptophanate and sodium caprylate (also known as sodium octanoate) is a cornerstone in the thermal stabilization of albumin solutions, a necessary step for viral inactivation. researchgate.netscispace.comoatext.com Research demonstrates that these two molecules work in concert, providing more robust protection than either agent can achieve alone.

The enhanced stability offered by the combination of this compound and sodium caprylate stems from their distinct and complementary mechanisms of action. nih.gov

This compound (NAT): Derived from the aromatic amino acid tryptophan, NAT's primary role is to provide protection against oxidative and thermal stress. oatext.com It functions by scavenging reactive oxygen species, thereby preventing oxidative damage to the protein. Its acetyl group also contributes to steric effects that can inhibit protein dimerization. Some research suggests that NAT's ability to increase the melting temperature of proteins is a key factor in its protective effect against heat-induced aggregation. researchgate.net Specifically for human serum albumin (HSA), NAT is thought to protect the crucial cysteine-34 residue from oxidative damage during pasteurization. researchgate.net

Sodium Caprylate (CA): As a salt of a C8 fatty acid, sodium caprylate's primary function is thermal stabilization. nih.gov It achieves this by binding to multiple hydrophobic pockets on the surface of proteins like albumin. This binding is thought to stabilize the protein's conformation, making it more resistant to unfolding and subsequent aggregation when exposed to heat. nih.govresearchgate.net It has been hypothesized that caprylate binding diminishes irreversible aggregation and may also bind to the denatured form of the protein, reducing the tendency of unfolded molecules to aggregate. nih.govresearchgate.net

This dual approach ensures comprehensive protection: sodium caprylate physically stabilizes the protein against heat-induced unfolding, while this compound mitigates damage from oxidative stress. nih.gov

Studies consistently show that multi-stabilizer systems containing both this compound and sodium caprylate are more effective at preventing protein aggregation during heat stress than systems containing only one of the stabilizers. For instance, combining 4 mM of this compound with 4 mM of sodium caprylate can result in up to 95% stabilization efficacy.

Research on human albumin has established a clear order of effectiveness for stabilization against heat. A combination of 4 mM caprylate and 4 mM acetyltryptophanate was found to be approximately as effective as 4 mM caprylate alone, and significantly more effective than 8 mM acetyltryptophanate. nih.gov This highlights the potent thermal stabilizing effect of caprylate. However, the combination provides the added benefit of oxidative protection from acetyltryptophanate. nih.gov

The following table summarizes findings on the reduction of albumin polymer formation under heat stress with different stabilizer concentrations.

Table 1: Comparative Efficacy of Stabilizers on Albumin Polymer Formation

Stabilizer Concentration Reduction in Polymer Formation Source
This compound 4 mM 70%
Sodium Caprylate 4 mM 50%

High-performance liquid chromatography (HPLC) has been used to analyze the formation of protein polymers and dimers after pasteurization (heating at 60°C for 10 hours). scispace.com These studies confirmed that albumin solutions without any stabilizer form visible clots, while the use of this compound and sodium caprylate, alone or in combination, significantly reduces the amount of polymer formation to around 4%. scispace.com

Impact on Protein Conformational Dynamics in Hybrid Stabilization Systems

The interaction of stabilizers with proteins can alter their conformational dynamics, which is the range of shapes and motions a protein can undergo. nih.gov In hybrid stabilization systems, such as those containing both this compound and sodium caprylate, these changes are crucial for maintaining the protein's native structure and function. chemrxiv.org

Sodium caprylate binds to specific sites on albumin, which can modulate the protein's folding and unfolding pathways. researchgate.net It is suggested that caprylate binding can delay the unfolding of the native protein, making it more difficult for irreversible denaturation to occur. nih.gov This interaction effectively stabilizes the protein's conformation.

This compound also binds to specific sites on proteins, and this interaction contributes to its stabilizing effect. While the precise impact on the conformational dynamics is less detailed in the provided sources, its role as an antioxidant implies it protects key amino acid residues from chemical modifications that could otherwise trigger detrimental conformational changes. oatext.com The combination of these two stabilizers in a hybrid system thus provides a multi-faceted approach to controlling protein conformation, with caprylate providing structural reinforcement and acetyltryptophanate preventing chemical alterations. nih.gov The unique environment created within such a system can tune the functionally important conformational dynamics of the protein. nih.gov

Comparative Analysis of Efficacy against Various Stressors

The combination of this compound and sodium caprylate provides robust protection against a range of stressors, primarily thermal and oxidative stress, which are critical during the pasteurization process of protein therapeutics like albumin. scispace.com

Thermal Stress: Both compounds contribute to thermal stability, but through different primary mechanisms. Sodium caprylate is particularly potent in preventing heat-induced aggregation by binding to hydrophobic regions. researchgate.net Studies using differential scanning calorimetry (DSC) have shown that both stabilizers increase the melting temperature (Tm) of bovine serum albumin (BSA). At a concentration of 5 mM, this compound increased the Tm by 12°C, while 1 mM sodium caprylate resulted in a 3°C increase. researchgate.net Despite the smaller impact on Tm, caprylate offered greater protection against degradation during heat stress at 60°C, suggesting its mechanism extends beyond simply increasing the melting temperature. researchgate.net Studies monitoring albumin polymer formation after heating at 60°C have consistently demonstrated that the combination of caprylate and acetyltryptophanate is highly effective. nih.gov

Oxidative Stress: this compound is the primary agent for protection against oxidative stress. researchgate.netoatext.com It functions as a scavenger of reactive oxygen species, which can otherwise lead to protein modification and aggregation. This function is complementary to sodium caprylate, which primarily offers thermal stability.

The following table provides a comparative overview of the primary functions of each stabilizer against different stressors.

Table 2: Stabilizer Efficacy Against Stressors

Stabilizer Primary Function Mechanism Against Stress Source
This compound Oxidative Protection & Thermal Stability Scavenges reactive oxygen species; Binds to protein to prevent denaturation.

| Sodium Caprylate | Thermal Stabilization | Binds to hydrophobic protein pockets, preventing aggregation. | |

This complementary action makes the combination a versatile choice for pharmaceutical formulations, ensuring comprehensive protection during manufacturing processes like pasteurization, which involves both thermal and potential oxidative stress. researchgate.net

Functional Modulations of Human Serum Albumin by Sodium Acetyltryptophanate

Effects on Albumin Binding Capacity and Ligand Transport Functions

The presence of sodium acetyltryptophanate as a stabilizer in commercial HSA solutions directly impacts its fundamental role as a transport protein by occupying key binding sites. nih.govplos.org

Competition with Endogenous Ligands (e.g., Bilirubin) for Active Binding Centers

This compound competes with endogenous ligands, most notably bilirubin (B190676), for active binding centers on the albumin molecule. oatext.com Studies have demonstrated that N-acetyltryptophanate can displace bilirubin, which is crucial in the context of conditions like hyperbilirubinemia where albumin's capacity to bind and detoxify bilirubin is paramount. oatext.comgoogle.com This competition reduces the effective binding capacity of the stabilized albumin for bilirubin. oatext.com The binding of stabilizers like this compound primarily occurs at Sudlow site II of albumin. nih.govplos.org

Influence on Drug-Protein Binding Interactions

The presence of this compound in commercial albumin solutions significantly affects drug-protein binding. researchgate.netresearchgate.net By occupying binding sites, particularly Sudlow site II, it reduces the capacity of albumin to bind to various drugs. nih.govresearchgate.net This can lead to higher concentrations of free, active drugs in the plasma, potentially increasing the risk of pharmacological and side effects. oatext.com The binding of drugs like diazepam can be influenced, with competition observed between the drug and the stabilizers for the primary binding sites on the HSA molecule. researchgate.net This underscores the critical need to consider the composition of commercial albumin solutions when evaluating drug pharmacokinetics and pharmacodynamics. researchgate.net

Impact on Albumin's Adsorptive Properties and Detoxification Potential

The adsorptive properties and detoxification potential of human serum albumin are intrinsically linked to the availability of its binding sites. The presence of stabilizers like this compound in commercial preparations significantly diminishes these functions. oatext.comnih.gov By blocking active binding centers, this compound reduces the sorption capacity of albumin, which is critical for its role in detoxification, particularly in conditions like hyperbilirubinemia. oatext.com The efficacy of albumin in binding and neutralizing toxic substances is compromised when its binding sites are already occupied by these stabilizing agents. oatext.complos.org This has led to the understanding that the detoxification function of commercial albumin can be doubtful due to the high occupancy of its binding centers by stabilizers. oatext.com

Investigation of Stabilizer Depletion and Restoration of Albumin Function

Recognizing the limitations imposed by stabilizers, research has focused on methods to deplete this compound and sodium caprylate from commercial albumin solutions to restore its natural binding functions. nih.govresearchgate.netplos.org Techniques involving adsorbents, such as activated charcoal and polystyrene-based materials, have been shown to be effective in removing these stabilizers. nih.govplos.org

Studies have demonstrated that the removal of stabilizers can significantly increase the albumin binding capacity (ABiC). nih.gov For instance, treatment with certain adsorbents has been shown to restore the binding function to levels comparable to that of stabilizer-free albumin. nih.govresearchgate.net Dialysis has also been explored as a method for stabilizer removal, with high-flux dialyzers capable of completely removing N-acetyltryptophanate after several hours of treatment. nih.govplos.org The restoration of albumin's binding capacity is crucial for enhancing its therapeutic efficacy, particularly in applications where its detoxification and transport functions are paramount. researchgate.netgoogle.com

Table 1: Effects of Stabilizer Depletion on Albumin Binding Capacity

Treatment Albumin Binding Capacity (ABiC II) Reference
Untreated Commercial HSA Significantly lower than stabilizer-free HSA nih.gov
Adsorbent Treatment (e.g., Hemosorba, Prometh01) Significant increase, approaching 100% of stabilizer-free HSA nih.gov
High-Flux Dialysis (4 hours) Complete removal of N-acetyltryptophanate nih.govplos.org

This table is a representation of findings from cited research and specific quantitative values can vary based on the exact experimental setup.

Advanced Methodological Approaches in Sodium Acetyltryptophanate Research

Spectroscopic Techniques for Probing Protein-Compound Interactions

Spectroscopic methods are fundamental in characterizing the binding and structural consequences of sodium acetyltryptophanate's interaction with proteins like human serum albumin (HSA).

Intrinsic tryptophan fluorescence spectroscopy is a powerful tool for investigating protein-ligand interactions. nih.gov The inherent fluorescence of tryptophan residues in a protein is highly sensitive to its local environment. mdpi.com Changes in the fluorescence intensity, a phenomenon known as quenching, can indicate binding events and conformational shifts. mdpi.comnih.gov

When this compound binds to a protein, it can alter the microenvironment of nearby tryptophan residues, leading to a quenching of their intrinsic fluorescence. nih.gov This quenching can be either dynamic, resulting from collisional encounters between the fluorophore and the quencher, or static, arising from the formation of a non-fluorescent ground-state complex. nih.gov By titrating a protein solution with increasing concentrations of this compound and monitoring the decrease in fluorescence, researchers can determine binding affinities, such as the association constant (Ka) and dissociation constant (Kd). nih.gov

Research Findings: Studies on various proteins have demonstrated that the addition of ligands can cause a decrease in tryptophan fluorescence intensity. nih.gov For instance, the interaction of nonanal (B32974) with myofibrillar proteins resulted in a combination of dynamic and static quenching, indicating both collisional and complex-forming interactions. researchgate.net In the context of protein denaturation, the fluorescence of transforming growth factor beta-induced protein (TGFBIp) was quenched by guanidine (B92328) hydrochloride, with shifts in the emission maximum indicating changes in the tryptophan environment upon unfolding. researchgate.net It is also crucial to correct for the inner filter effect, where the ligand itself absorbs at the excitation or emission wavelengths, which can be done using a non-binding fluorophore like N-Acetyl-L-tryptophanamide (NATA) as a control. nih.gov

UV-Vis absorption spectroscopy is another valuable technique for studying the binding of ligands to proteins. nih.gov This method relies on changes in the absorption spectrum of a protein upon interaction with a compound like this compound. amazonaws.com The binding can perturb the electronic environment of aromatic amino acid residues (tryptophan, tyrosine, and phenylalanine), leading to shifts in their characteristic absorption bands. amazonaws.com

By recording the differential UV-Vis absorption spectra—the spectrum of the protein-ligand complex minus the spectra of the free protein and ligand—subtle changes in the protein's tertiary structure can be detected. nih.gov These spectral shifts, although often small, can provide evidence of interaction and offer insights into which aromatic residues are involved in the binding. nih.gov

Research Findings: The binding of various ligands to human serum albumin (HSA) has been successfully evaluated using UV-Vis spectroscopy. nih.gov For example, studies have shown that the interaction between ferrocenyl-containing compounds and DNA can be characterized by this method, yielding binding constants that are in good agreement with those obtained from other techniques like cyclic voltammetry. researchgate.net The binding of drugs to HSA has also been shown to slightly increase the protein's denaturing temperature, an effect that can be monitored through changes in the UV-Vis spectrum. researchgate.net

Circular Dichroism (CD) spectroscopy is a widely used technique for assessing the secondary and tertiary structure of proteins. nih.govresearchgate.net It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as proteins. sandiego.edu Changes in the CD spectrum of a protein upon the addition of this compound can indicate alterations in its conformation. nih.gov

The far-UV region (190-250 nm) of the CD spectrum provides information about the protein's secondary structure, such as the content of α-helices, β-sheets, and random coils. researchgate.net The near-UV region (250-350 nm) is sensitive to the environment of the aromatic amino acid residues and can reveal changes in the protein's tertiary structure. nih.gov

Research Findings: CD spectroscopy has been instrumental in demonstrating the conformational changes in proteins induced by various factors. For instance, studies on lectins have shown that sodium dodecyl sulfate (B86663) (SDS) can cause a reorganization of the main chain, increasing the α-helical content. nih.gov In studies of therapeutic proteins, enhanced precision in CD measurements has allowed for the detection of subtle changes in higher-order structure during forced degradation studies. nih.gov The interaction of ligands with HSA has also been analyzed using near-UV CD, providing valuable data on the involvement of aromatic amino acid residues in the binding process. nih.gov

Calorimetric and Electrophoretic Methods for Stability and Degradation Assessment

To fully understand the role of this compound as a protein stabilizer, it is essential to assess its impact on protein stability and degradation. Calorimetric and electrophoretic techniques are central to these investigations.

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat changes that occur in a sample as it is heated or cooled. researchgate.net In protein research, DSC is employed to study the thermal stability of proteins by monitoring their denaturation, which is an endothermic process. nih.gov The temperature at which the protein unfolds, known as the melting temperature (Tm) or denaturation temperature (Td), is a key indicator of its thermal stability. nih.gov

The addition of a stabilizer like this compound is expected to increase the Tm of the protein, indicating enhanced thermal stability. nih.gov DSC thermograms provide a wealth of information, including the Td, the enthalpy of denaturation (ΔH), and the heat capacity change (ΔCp) upon unfolding.

Research Findings: DSC studies on human serum albumin (HSA) have shown that stabilizers like this compound and sodium caprylate increase the protein's thermal stability. nih.gov One study found that caprylate was more effective than N-acetyl-DL-tryptophanate in protecting HSA against thermal denaturation. nih.gov The thermogram of undefatted HSA monomer exhibits two denaturation peaks, which are not related to the protein's domain structure but rather to an uneven distribution of endogenous long-chain fatty acids. nih.gov In another study, the presence of 5 mM sodium N-acetyltryptophanate in a mannitol-HSA formulation lowered the glass transition temperature (Tg') of the frozen solution. researchgate.net

Table 1: Effect of Stabilizers on the Denaturation Temperature of Bovine Serum Albumin (BSA)

Stabilizer Concentration (mM) Increase in Melting Temperature (°C)
Acetyltryptophanate 5 12
Caprylate 1 3

This table is based on data from a study on the stabilizing effects of acetyltryptophanate and caprylate on BSA. researchgate.net

Native Polyacrylamide Gel Electrophoresis (PAGE) is an electrophoretic technique used to separate proteins in their native, non-denatured state. researchgate.net Unlike SDS-PAGE, which separates proteins based on their molecular mass, native PAGE separates proteins based on their size, shape, and charge. mdpi.com This makes it an ideal method for studying protein aggregation and the formation of degradation products, as these species will have different electrophoretic mobilities compared to the native protein monomer. mdpi.com

When a protein solution is subjected to stress, such as heat, it can lead to the formation of soluble aggregates and degradation fragments. Native PAGE can be used to visualize and quantify these different species, providing a clear picture of the protein's stability and the protective effects of stabilizers like this compound.

Research Findings: Native PAGE has been used to examine the degradation products of bovine serum albumin (BSA) generated by heat treatment. researchgate.net The technique has shown that both acetyltryptophanate and caprylate confer stability to BSA against heat stress at 60°C, with complete protection observed at concentrations of 5 mM and 1 mM, respectively. researchgate.net In studies of amyloid-β protein aggregation, native PAGE has been shown to be more suitable than SDS-PAGE for detecting various oligomeric species, as it preserves the native protein structure. mdpi.com

Computational Modeling and Molecular Docking for Interaction Prediction

Computational modeling and molecular docking are powerful in silico tools that provide predictive insights into the binding interactions between this compound and proteins. These methods are crucial for understanding the compound's stabilizing mechanisms at a molecular level. Molecular dynamics (MD) simulations, for instance, can be employed to predict the binding efficacy of the stabilizer with proteins like human serum albumin (HSA). By simulating the movements and interactions of atoms over time, MD can elucidate the conformational changes in the protein upon binding and the stability of the resulting complex.

Molecular docking software, such as AutoDock Vina, is used to model the specific interactions between this compound and its target protein. This approach predicts the preferred orientation of the stabilizer when bound to a protein, helping to identify key binding sites and the nature of the intermolecular forces involved, such as hydrogen bonds and hydrophobic interactions. These computational approaches can model the allosteric interactions that modulate protein function and can be integrated with structural and functional studies to accelerate research and development. frontiersin.orgunibo.it For example, docking studies can clarify how this compound binds to albumin nanoparticles, which is essential for optimizing drug formulations.

Chromatographic and Adsorbent-Based Methods for Quantification and Removal

In various applications, particularly in research and clinical settings, it is necessary to remove stabilizers like this compound from protein solutions to study the protein's native function or to prepare it for specific uses. Adsorbent-based techniques and dialysis are two prominent methods employed for this purpose.

Application of Activated Charcoal and Polystyrene Adsorbents for Stabilizer Depletion

Research has demonstrated that adsorbent materials are effective for depleting sodium N-acetyltryptophanate (NAT) from human serum albumin (HSA) solutions. nih.govplos.org Studies comparing different types of adsorbents have shown that activated charcoal-based materials are generally more effective at removing NAT compared to polystyrene-based adsorbents. nih.govplos.orgresearchgate.netnih.gov

In batch tests where 20% HSA solutions were incubated with 10% (v/v) adsorbent for 24 hours, charcoal-based adsorbents like Hemosorba and Hepalbin showed high efficacy in NAT removal. nih.govnih.gov Hemosorba, in particular, was able to remove all NAT from the HSA solution, which may be attributed to its large accessible inner pore surface. nih.gov Polystyrene-divinylbenzene (PS-DVB) based adsorbents, while less effective for NAT, were found to be better for removing other stabilizers like caprylate. nih.govplos.orgresearchgate.net This suggests that an adsorbent cartridge containing a mixture of activated charcoal and polystyrene materials could be optimal for effectively removing both types of stabilizers from pharmaceutical-grade HSA. nih.govresearchgate.netresearchgate.net

Dynamic models simulating the removal of stabilizers from an HSA solution before administration also confirmed these findings. researchgate.net In these setups, a 20% HSA solution was pumped through an adsorbent cartridge, and charcoal-based filters like Hepalbin and Hemosorba were found to be the most effective for removing both NAT and caprylate. plos.orgresearchgate.net

Adsorbent TypeSpecific Material ExamplesEffectiveness for N-Acetyltryptophanate (NAT) RemovalKey Findings from Research
Activated CharcoalHemosorba, Hepalbin, diaMARS AC 250HighMore effective in removing NAT compared to polystyrene adsorbents. nih.govplos.orgresearchgate.net Hemosorba was capable of removing 100% of NAT in batch tests. nih.gov
Polystyrene-basedCytosorb, Prometh01, CG161c, CG161s, HPR-10Moderate to LowLess effective for NAT removal but more suitable for caprylate removal. nih.govplos.orgresearchgate.netnih.gov
Mixed AdsorbentsA combination of activated charcoal and polystyreneHigh (for multiple stabilizers)A cartridge with a mix of materials is proposed as a favorable approach to efficiently remove both NAT and caprylate. nih.govplos.orgresearchgate.netresearchgate.net

Dialysis-Based Approaches for Separating this compound from Protein Solutions

Dialysis presents another effective method for the removal of this compound from protein solutions. nih.govnih.gov In a scaled-down dialysis setup, a 5% HSA solution was dialyzed against a physiological sodium chloride solution using a pediatric high-flux dialyzer. nih.govplos.org The results of this approach were highly efficient for NAT removal. nih.gov

The study demonstrated that N-acetyltryptophanate was completely removed from the HSA solution after just 60 minutes of treatment. nih.govplos.org After a total of 4 hours of dialysis, all NAT had been cleared. researchgate.netnih.govresearchgate.net The efficiency of dialysis in removing NAT is attributed to its binding affinity to HSA. The binding constant between tryptophan and HSA is significantly lower than that of other stabilizers like caprylate. nih.govplos.org This weaker binding results in a higher concentration of unbound NAT molecules in the solution, allowing them to be more easily and rapidly removed through the dialysis membrane. nih.govplos.org


Preclinical and Translational Research Perspectives

In Vitro Studies on Protein Protection under Diverse Stress Conditions

Sodium acetyltryptophanate (NAT) is a key excipient used to stabilize protein formulations, particularly human serum albumin (HSA), against various stresses encountered during manufacturing and storage. Its efficacy in protecting proteins from degradation induced by thermal stress, pH variations, and changes in ionic strength has been the subject of numerous in vitro studies.

The primary role of this compound is to prevent protein aggregation and denaturation. During processes like pasteurization, which involves heating at 60°C for extended periods to inactivate viruses, proteins are susceptible to irreversible denaturation and polymerization. researchgate.netjst.go.jp this compound, often used in combination with sodium caprylate, significantly mitigates these effects. nih.gov

Studies have demonstrated that the stabilizing effect of this compound is concentration-dependent. For instance, when heating 5% protein solutions of purified albumin at 60°C and pH 7.0, a combination of 4 mM this compound and 4 mM sodium caprylate was found to be highly effective in preventing the formation of albumin polymers. nih.gov Research has shown that while sodium caprylate has a more potent stabilizing effect against heat, this compound is crucial for protecting against oxidative stress. researchgate.net The stabilizing effectiveness of these compounds, alone and in combination, is summarized in the table below.

Table 1: Stabilization Effectiveness of this compound and Sodium Caprylate

StabilizerConcentration (mM)Stabilization Effectiveness
Sodium Caprylate4Moderate
This compound4High
Combination (Caprylate + Acetyltryptophanate)4 + 4Very High

This table is based on research findings regarding the thermal stabilization of human serum albumin.

The ionic strength of the formulation also plays a role in protein stability. Albumin has been found to be more thermally stable in a chloride medium compared to a sodium phosphate (B84403) buffer. nih.gov The presence of salts like sodium chloride can further enhance the stabilizing effects of this compound and sodium caprylate. researchgate.net However, it is important to manage the total ionic strength, as high concentrations of certain buffer ions can interfere with the stabilizing action of this compound. google.com

Assessment of Oxidative Stress Mitigation in Experimental Models

This compound plays a significant role in mitigating oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. nih.gov This antioxidant property is particularly vital in protecting proteins and cells from damage during various pathological conditions and therapeutic interventions.

One of the primary mechanisms by which this compound exerts its protective effect is by scavenging reactive oxygen species. This action helps to prevent the oxidation of proteins, a process that can lead to loss of function and aggregation. researchgate.netresearchgate.net In the context of human serum albumin (HSA) preparations, this compound is added to protect the protein from oxidative damage that can occur during heat treatment for virus inactivation. oatext.comresearchgate.net Specifically, it helps to keep the crucial cysteine-34 residue in a reduced state. researchgate.net

Experimental studies have provided evidence for the antioxidant capabilities of N-acetyl-L-tryptophan (NAT), the parent compound of this compound. In a study using murine macrophage J774A.1 cells, pretreatment with NAT demonstrated significant radioprotective efficacy against gamma-radiation-induced cell death. nih.gov The protective effects were attributed to a significant reduction in ROS, xanthine (B1682287) oxidase, and mitochondrial superoxide (B77818) levels. nih.gov Furthermore, NAT pretreatment led to an increase in the activities of key antioxidant enzymes such as catalase and glutathione-s-transferase. nih.gov

Another study investigating the effects of tryptophan on aged pig oocytes under oxidative stress induced by hydrogen peroxide (H2O2) showed that tryptophan supplementation significantly reduced oxidative stress markers like H2O2 and malondialdehyde (MDA). mdpi.com It also restored the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). mdpi.com These findings highlight the potential of tryptophan and its derivatives to bolster cellular antioxidant defenses.

The table below summarizes the effects of N-acetyl-L-tryptophan on markers of oxidative stress in an experimental model of radiation-induced cell damage. nih.gov

Table 2: Effect of N-acetyl-L-tryptophan (NAT) on Oxidative Stress Markers in Irradiated Murine Macrophages

Oxidative Stress MarkerEffect of NAT PretreatmentSignificance
Reactive Oxygen Species (ROS)Significant Reductionp < 0.001
Xanthine OxidaseSignificant Reductionp < 0.001
Mitochondrial SuperoxideSignificant Reductionp < 0.001
Catalase ActivityIncrementp < 0.001
Glutathione-s-transferase ActivityIncrementp < 0.001

Research into the Influence of this compound on Albumin's Biological Roles

This compound is a common stabilizer in pharmaceutical-grade human serum albumin (HSA), where it plays a crucial role in maintaining the protein's structural integrity. researchgate.netplos.org However, its presence can also influence the primary biological functions of albumin, particularly its ability to bind and transport a wide variety of endogenous and exogenous substances. researchgate.net

Albumin possesses multiple binding sites, with Sudlow site II being a primary binding location for many compounds, including the stabilizer this compound. researchgate.net Research has shown that the addition of stabilizers like this compound and sodium caprylate can occupy these binding sites, leading to a measurable reduction in albumin's binding and transport capabilities. researchgate.net This is a critical consideration, especially in clinical situations where albumin is administered to patients with conditions like liver disease, where the binding capacity of albumin is already compromised. researchgate.net

Studies have indicated that the binding properties of therapeutic albumin are significantly impaired by these industrial stabilizers. researchgate.net One study revealed that removing these stabilizers from commercial albumin solutions via an inline infusion filter resulted in an improvement in albumin's binding function in patients with cirrhosis. researchgate.net

The interaction of this compound with albumin's binding sites is a complex interplay. While it provides essential stabilization, it also competes with other ligands, such as bilirubin (B190676). oatext.com This competition can affect the efficacy of albumin in detoxification processes, for example, in cases of hyperbilirubinemia. oatext.com The extent to which this compound affects albumin's binding capacity is an area of ongoing research, with implications for optimizing the therapeutic efficacy of albumin preparations.

Development of Analytical Methods for Stabilizer Quantification in Complex Biological Matrices

The accurate quantification of this compound in complex biological matrices such as plasma and pharmaceutical formulations is essential for quality control and for understanding its impact on protein function. plos.orgresearchgate.net Various analytical methods have been developed and validated for this purpose, with High-Performance Liquid Chromatography (HPLC) being a widely used technique. plos.orgnih.gov

HPLC methods offer high specificity and sensitivity for the determination of this compound. core.ac.uk A common approach involves reversed-phase HPLC with UV detection. plos.orgnih.gov For instance, one method for quantifying N-acetyltryptophanate in human serum albumin (HSA) solutions involves precipitating the protein with methanol, followed by centrifugation and injection of the supernatant into an HPLC system. plos.org Chromatographic separation is typically achieved on a C18 column. plos.orgnih.gov

To enhance the sensitivity and specificity of detection, especially in complex matrices, HPLC is often coupled with mass spectrometry (MS). researchgate.netnih.gov An automated HPLC-MS method has been developed for the quantitation of N-acetyltryptophan degradation products in concentrated albumin solutions, achieving a low limit of quantitation (LOQ) of 20 ng/mL. researchgate.net Another novel RP-UHPLC-MS/MS method was developed for the determination of tryptophan and its metabolites in human plasma after derivatization, demonstrating high sensitivity with limits of detection (LODs) in the range of 0.15–9.43 ng/mL. mdpi.com

The development of these analytical methods requires careful optimization of various parameters, including the choice of stationary phase, mobile phase composition, flow rate, and detector settings. nih.govdergipark.org.tr Validation of these methods according to guidelines from bodies like the International Conference on Harmonisation (ICH) ensures their accuracy, precision, linearity, and robustness. nih.gov

The table below provides an overview of a validated HPLC method for the quantification of N-acetyl-L-tryptophan in rat brain homogenate. nih.gov

Table 3: Parameters for HPLC Quantification of N-Acetyl-L-Tryptophan

ParameterSpecification
Chromatographic System High-Performance Liquid Chromatography (HPLC)
Column Kinetex C18 (250 × 4.6 mm, 5 μm)
Mobile Phase Methanol and 25 mM phosphate buffer (pH 3.5) with 0.1% TEA (43:57% v/v)
Elution Mode Isocratic
Flow Rate 1 ml/min
Injection Volume 40 μl
Detection Wavelength 280 nm

Future Directions and Emerging Research Areas

Development of Novel Protein Stabilization Strategies Inspired by Sodium Acetyltryptophanate

The mechanism of this compound, which involves both binding to the protein to prevent heat-induced aggregation and scavenging reactive oxygen species to reduce oxidative damage, offers a blueprint for designing new, multi-functional excipients. researchgate.netresearchgate.net Research in this area is moving beyond simply using existing compounds to rationally designing novel molecules inspired by the functional attributes of N-acetyltryptophan.

Key strategies include:

Designing Dual-Function Molecules : The development of single molecules that possess both a hydrophobic region for protein binding (similar to how sodium caprylate functions) and a moiety capable of neutralizing oxidative threats (the role of the acetyltryptophanate) is a primary goal. This could lead to more efficient and streamlined formulations.

Exploring Other Amino Acid Derivatives : The success of this compound has spurred investigation into other modified amino acids. For instance, studies have suggested that N-acetyl-methioninate may be superior to N-acetyltryptophanate in scavenging reactive oxygen species and protecting proteins against oxidation. researchgate.netresearchgate.net This suggests a promising research direction in screening a library of various N-acetylated amino acids to identify candidates with enhanced stabilizing or antioxidant properties for specific protein targets.

Rational Ligand Design for Specific Targets : Moving beyond general stabilizers, researchers are exploring the design of ligands for specific, vulnerable sites on therapeutic proteins. researchgate.net By understanding the unique structural and chemical properties of a protein, custom stabilizers can be developed to bind to and protect its most labile regions, a concept directly inspired by the specific interactions between this compound and albumin.

High-Throughput Screening and Computational Design for Next-Generation Stabilizers

Identifying new and improved stabilizers requires a significant evolution from traditional trial-and-error methods. The integration of high-throughput screening (HTS) and computational design is accelerating the discovery and optimization of novel stabilizing agents. researchgate.netbu.edu

High-Throughput Screening (HTS): HTS allows for the rapid testing of vast libraries of compounds to identify those that enhance protein stability. bu.edu These methods are essential for screening new amino acid derivatives or other small molecules inspired by this compound. Several HTS platforms are particularly relevant. nih.govpnas.org

HTS MethodPrincipleApplication in Stabilizer Screening
Protease-Based Assays Stabilized, folded proteins are more resistant to digestion by proteases. The amount of remaining protein can be measured, often by fluorescence polarization. bu.eduCan quickly identify compounds that protect a target protein from proteolytic degradation under stress conditions (e.g., heat).
Thermal Shift Assays (e.g., ThermoFluor) A fluorescent dye binds to hydrophobic regions of a protein as it unfolds with increasing temperature. A stabilizer will increase the melting temperature (Tm) at which this occurs. bu.eduWidely used to screen for ligands and excipients that increase the thermal stability of a protein.
Deep Mutational Scanning (DMS) Combines large-scale mutagenesis with deep sequencing to assess the stability effects of thousands of protein variants simultaneously, often using a reporter system like fluorescence-activated cell sorting (FACS). nih.govWhile used for protein engineering, the principles can be adapted to screen for small molecules that stabilize specific protein variants.
Stability of Unpurified Proteins from Rates of H/D Exchange (SUPREX) Uses hydrogen/deuterium exchange combined with mass spectrometry to measure the stability of proteins directly in unpurified cellular extracts. pnas.orgEnables rapid screening for stabilizing ligands or conditions early in the discovery process, without the need for extensive purification. pnas.org
Cell-Based Luminescence Assays (e.g., HiBiT) A small peptide tag (HiBiT) is attached to the target protein. Its stabilization and increased cellular levels are quantified via a highly sensitive luminescence reaction. pnas.orgnih.govAllows for quantitative, high-throughput screening in a biologically relevant cellular environment, identifying compounds that affect protein homeostasis. pnas.orgnih.gov

Computational Design: Computational approaches are becoming indispensable for designing stabilizers with high precision. researchgate.netnih.gov These methods allow for the in silico creation and evaluation of molecules, saving significant time and resources.

Docking and Affinity Optimization : Algorithms can predict how a potential stabilizer molecule would bind to a target protein. elifesciences.org This allows for the design of molecules with enhanced shape complementarity and optimized binding interactions, moving beyond the general binding of acetyltryptophanate to more tailored interactions. elifesciences.org

De Novo Design : Researchers can design entirely new protein loops or peptide-based stabilizers. nih.govbiorxiv.org Computational tools like Rosetta have been used to engineer protein domains whose binding affinity is controlled by specific modifications, a principle that could be applied to create highly specific, responsive stabilizers. nih.gov

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding of Protein-Stabilizer Systems

To fully understand how a stabilizer like this compound functions within a biological context, research is moving toward a systems biology approach. premierscience.com The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the cellular response to a therapeutic protein and its stabilizer. encyclopedia.pubmdpi.com This approach moves beyond simple in vitro binding and stability measurements to reveal complex biological networks. arxiv.org

Omics TechnologyFocus of AnalysisApplication to Protein-Stabilizer Systems
Proteomics Measures the abundance of proteins and their post-translational modifications (PTMs). encyclopedia.pubCan identify changes in the expression of chaperone proteins or stress-response proteins. It can also directly assess how the stabilizer affects the target protein's modifications and interactions with other proteins. encyclopedia.pub
Transcriptomics Analyzes the complete set of RNA transcripts (gene expression) in a cell. mdpi.comReveals how the presence of a stabilizer and therapeutic protein alters gene expression, particularly genes related to the unfolded protein response (UPR) or other cellular quality control pathways. pnas.org
Metabolomics Studies the complete set of small-molecule metabolites within a biological system. premierscience.comCan uncover changes in cellular metabolism in response to the stabilizer or identify metabolic pathways involved in the stabilizer's mechanism of action or potential off-target effects.
Ubiquitinomics A subset of proteomics focusing on proteins modified by ubiquitin, which regulates protein stability and degradation. encyclopedia.pubProvides direct insight into how a stabilizer might alter the degradation pathways of the target protein, offering a deeper understanding of its impact on protein half-life.

By integrating these datasets, researchers can construct detailed models of how a stabilizer influences not just the target protein, but the entire cellular environment. oup.com This is particularly crucial for optimizing the production of biotherapeutics in cell lines like Chinese Hamster Ovary (CHO) cells, where platforms like CHOmics are used to analyze multi-omics data to enhance protein yield and stability. mdpi.com

Addressing Challenges in Translating In Vitro Findings to In Vivo Protein Product Performance

A significant challenge in pharmaceutical development is that a protein's stability in vitro (in a controlled lab environment) does not always predict its performance in vivo (in a living organism). nih.govresearchgate.net The cellular environment is incredibly crowded and complex, and factors like proteases, immune responses, and interactions with other biomolecules can drastically alter a protein's stability and function. nih.govfrontiersin.org

Key challenges and strategies to bridge the in vitro-in vivo gap include:

The Complexity of the In Vivo Environment : The marginal stability of most proteins means they are susceptible to a wide range of destabilizing factors present in the body that are absent in a simple buffer solution. nih.gov Aggregation, denaturation, and degradation can all occur in vivo, potentially reducing efficacy. nih.gov

The In Vitro-In Vivo Correlation (IVIVC) Gap : Numerous studies have shown a poor correlation between protein expression or stability in simple in vitro tests and the outcomes observed in animal models or humans. mdpi.com For example, work on lipid nanoparticle (LNP) delivery systems has demonstrated that different formulations can have similar in vitro properties but vastly different in vivo protein expression levels. mdpi.com

Developing More Predictive Models : To overcome these challenges, research is focused on creating more sophisticated models. Physiologically based pharmacokinetic (PBPK) modeling uses computational simulations to predict a drug's absorption, distribution, metabolism, and excretion, helping to bridge the IVIVC gap. mdpi.com

Improving In Vitro Assays : There is a push to design in vitro assays that better mimic in vivo conditions. This includes using more complex media, incorporating cellular components, and performing stability tests in cell-based systems rather than with purified proteins alone. frontiersin.org The goal is to create a feedback loop where in vivo data is used to refine and improve the predictive power of the next generation of in vitro assays.

By focusing on these emerging areas, the scientific community aims to build upon the foundational knowledge gained from stabilizers like this compound to design safer, more effective, and more stable protein-based therapeutics for the future.

Q & A

Q. What is the role of sodium acetyltryptophanate in stabilizing albumin during thermal processing?

this compound is used as a stabilizer in human serum albumin formulations to prevent protein denaturation during pasteurization (60°C for 10 hours). Its mechanism involves binding to albumin, reducing aggregation, and maintaining structural integrity. Methodologically, researchers should employ differential scanning calorimetry (DSC) to analyze thermal transitions and compare stability with/without the stabilizer .

Q. Which chromatographic methods are effective for purifying albumin when this compound is present?

Ion-exchange chromatography using QAE-Sephadex A-50 gel equilibrated with sodium acetate buffer is a standard method. Researchers must monitor polymer/aggregate formation (<5%) via size-exclusion chromatography (SEC) and validate purity using SDS-PAGE .

Q. How do pharmacopeial standards influence quality control protocols for this compound in albumin formulations?

The USP and BP specify concentration ranges (e.g., 93.75–106.25% of labeled amounts for 4 g/100 mL solutions). Researchers should use high-performance liquid chromatography (HPLC) for quantification and adhere to guidelines for microbial safety and stabilizer compatibility .

Q. What ethical considerations apply when studying albumin formulations containing this compound in human trials?

Studies must address data anonymization, informed consent, and compliance with institutional review boards (IRBs). Protocols should detail participant selection criteria and risk assessments for potential adverse reactions .

Advanced Research Questions

Q. How can researchers optimize this compound concentrations to balance thermal stability and biocompatibility?

Advanced studies require factorial design experiments, varying stabilizer concentrations (e.g., 0.02 M vs. 0.04 M) and assessing outcomes via circular dichroism (CD) for secondary structure analysis. Computational modeling (e.g., molecular dynamics simulations) can predict binding efficacy .

Q. What methodologies resolve contradictions in studies on this compound’s efficacy under varying pH conditions?

Systematic reviews with meta-analyses should categorize studies by buffer systems (e.g., acetate vs. phosphate) and conduct sensitivity analyses. Experimental replication under controlled pH (4.5–7.4) using dynamic light scattering (DLS) can clarify discrepancies .

Q. How do this compound and sodium caprylate synergize in albumin stabilization, and what analytical techniques validate their interaction?

Isothermal titration calorimetry (ITC) quantifies binding affinities, while Fourier-transform infrared spectroscopy (FTIR) identifies conformational changes. Comparative studies using mono- vs. dual-stabilizer formulations are critical .

Q. What novel biomarkers or multi-omics approaches can elucidate sodium acetyltryptryptophanate’s long-term effects on albumin functionality?

Proteomic profiling (LC-MS/MS) can identify post-translational modifications, while metabolomic analyses (NMR) assess stabilizer-induced metabolic shifts. Longitudinal studies tracking oxidation markers (e.g., carbonyl content) are recommended .

Q. How can researchers design robust in vitro models to simulate this compound’s performance in clinical environments?

Microfluidic devices mimicking human vasculature can test albumin stability under shear stress. Accelerated aging studies (40°C/75% RH) paired with stability-indicating assays (e.g., fluorescence spectroscopy) provide predictive data .

Q. What computational tools predict this compound’s compatibility with emerging albumin-based drug delivery systems?

Molecular docking software (AutoDock Vina) models interactions between the stabilizer and drug-loaded albumin nanoparticles. Machine learning algorithms trained on historical stability data can optimize formulation parameters .

Methodological Resources

  • Data Analysis : Use PRISMA guidelines for systematic reviews and R/Python for statistical modeling .
  • Experimental Design : Apply PICOT frameworks to structure hypotheses (Population: albumin formulations; Intervention: stabilizer concentration; Comparison: alternative stabilizers; Outcome: thermal stability; Timeframe: 6–12 months) .
  • Ethical Compliance : Reference IRB templates for data sharing protocols and GDPR-compliant anonymization techniques .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.